molecular formula C19H23N3O2 B12480544 5-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12480544
M. Wt: 325.4 g/mol
InChI Key: RQAPMALOXFJUBM-UHFFFAOYSA-N
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Description

5-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core structure, which is substituted with a methoxyphenyl group and an ethylamino moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one typically involves the condensation of o-phenylenediamine with various aromatic aldehydes under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently . The resulting intermediate is then subjected to further functionalization to introduce the methoxyphenyl and ethylamino groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the benzimidazole core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one include other benzimidazole derivatives such as:

Uniqueness

What sets 5-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyphenyl and ethylamino groups can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

5-[[2-(4-methoxyphenyl)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C19H23N3O2/c1-21-17-9-6-15(12-18(17)22(2)19(21)23)13-20-11-10-14-4-7-16(24-3)8-5-14/h4-9,12,20H,10-11,13H2,1-3H3

InChI Key

RQAPMALOXFJUBM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)OC)N(C1=O)C

Origin of Product

United States

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